molecular formula C14H18F2N6O3S B4707793 [1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE

[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE

Cat. No.: B4707793
M. Wt: 388.40 g/mol
InChI Key: ODJZKDNJOIZMKJ-UHFFFAOYSA-N
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Description

[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE: is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with difluoromethyl and methyl groups, and a piperazine ring substituted with a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring . The resulting intermediate is then further reacted with appropriate reagents to introduce the sulfonyl and piperazine groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives. Reduction : Reduction reactions can be performed on the difluoromethyl group, potentially converting it to a methyl group. Substitution

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of sulfonyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies .

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the development of new drugs .

Industry

In industry, the compound is used in the development of new materials and chemicals. Its unique properties make it valuable in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of [1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The difluoromethyl and sulfonyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

[1-(difluoromethyl)-5-methylpyrazol-3-yl]-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N6O3S/c1-10-7-12(18-22(10)14(15)16)13(23)20-3-5-21(6-4-20)26(24,25)11-8-17-19(2)9-11/h7-9,14H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJZKDNJOIZMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(F)F)C(=O)N2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE
Reactant of Route 2
Reactant of Route 2
[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE
Reactant of Route 3
Reactant of Route 3
[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE
Reactant of Route 4
Reactant of Route 4
[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE
Reactant of Route 5
Reactant of Route 5
[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE
Reactant of Route 6
Reactant of Route 6
[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE

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